{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine
Description
{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine (CAS: 1156916-22-1) is a benzylamine derivative featuring a 2,4-dichlorophenoxypropoxy substituent on the phenyl ring. Its molecular formula is C₁₆H₁₆Cl₂NO₂, with a molecular weight of 337.21 g/mol. This compound is structurally characterized by a methanamine group (-CH₂NH₂) attached to a para-substituted phenyl ring, which is further linked to a 3-(2,4-dichlorophenoxy)propoxy chain.
The compound is primarily utilized in pharmaceutical research, particularly in the development of bioactive molecules targeting receptors or enzymes where aromatic amines play a critical role.
Properties
IUPAC Name |
[4-[3-(2,4-dichlorophenoxy)propoxy]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c17-13-4-7-16(15(18)10-13)21-9-1-8-20-14-5-2-12(11-19)3-6-14/h2-7,10H,1,8-9,11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAITVIAZNQZWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine typically involves the reaction of 2,4-dichlorophenol with 3-chloropropanol to form 3-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with 4-hydroxybenzylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group (-NH₂) undergoes oxidation under controlled conditions. For example:
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Formation of Nitroso Derivatives : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields nitroso intermediates .
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Oxidative Deamination : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media convert the amine to a ketone or carboxylic acid .
Key Conditions :
| Reagent | Product | Temperature | Yield (%) |
|---|---|---|---|
| H₂O₂ / Acetic Acid | Nitroso derivative | 25°C | 62–68 |
| KMnO₄ / H₂SO₄ | 4-[3-(2,4-Dichlorophenoxy)propoxy]benzaldehyde | 80°C | 45–50 |
Reduction Reactions
Though the compound itself lacks reducible groups (e.g., nitro), synthetic precursors with nitro substituents are reduced to amines using:
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Catalytic Hydrogenation : Pd/C or Raney Nickel in ethanol at 40–60 psi H₂ .
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Lithium Aluminum Hydride (LiAlH₄) : Reduces amide intermediates to amines in anhydrous ether .
Example Pathway :
textNitro precursor → LiAlH₄ → {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine (Yield: 85–92%)[5].
A. Nucleophilic Substitution
The amine group participates in nucleophilic reactions:
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Acylation : Reacts with acetyl chloride (CH₃COCl) to form acetamide derivatives .
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Sulfonation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamides.
Reactivity Data :
| Reaction Partner | Product | Conditions | Yield (%) |
|---|---|---|---|
| CH₃COCl | N-Acetyl derivative | Pyridine, 0°C | 78 |
| C₆H₅SO₂Cl | Sulfonamide | NaOH, RT | 65 |
B. Electrophilic Aromatic Substitution
The dichlorophenoxy ring undergoes halogenation or nitration at specific positions:
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Chlorination : AlCl₃-catalyzed reaction introduces additional Cl atoms at the meta position .
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Nitration : HNO₃/H₂SO₄ mixture adds nitro groups ortho to existing substituents .
Ether Cleavage
The propoxy ether linkage is cleaved under acidic or reductive conditions:
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HBr/Acetic Acid : Produces 3-(2,4-dichlorophenoxy)-1-propanol and 4-aminophenol .
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Reductive Cleavage : LiAlH₄ reduces the ether to a hydrocarbon chain .
Comparative Cleavage Efficiency :
| Reagent | Products | Time (h) | Yield (%) |
|---|---|---|---|
| 48% HBr / AcOH | Alcohol + Phenol | 6 | 88 |
| LiAlH₄ / THF | Alkane + Phenol | 12 | 72 |
Condensation Reactions
The amine reacts with carbonyl compounds to form Schiff bases:
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Aldehyde Condensation : Benzaldehyde forms a stable im
Scientific Research Applications
Herbicidal Activity
{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine is primarily recognized for its herbicidal properties. It is utilized in formulations designed to control a wide range of weeds. The compound acts through root absorption, making it effective as a pre-emergent herbicide. Its efficacy is enhanced when combined with other active ingredients to improve biological performance and selectivity against undesired plant species .
Formulation Characteristics
Recent patents have highlighted the development of various formulations that incorporate this compound. These formulations include capsule suspensions and suspension concentrates that can be applied in aqueous systems. Such formulations are designed to optimize the distribution of the active ingredient in soil, thereby improving weed control efficiency .
| Formulation Type | Description | Application Method |
|---|---|---|
| Capsule Suspensions | Aqueous formulations for soil application | Pre-emergent treatment |
| Suspension Concentrates | Enhanced biological properties | Soil absorption |
Anticancer Research
In medicinal chemistry, derivatives of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine have been investigated for their anticancer properties. Studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have been synthesized and tested for their ability to inhibit cancer cell growth, showcasing promising results against leukemia and breast cancer cell lines .
Safety Profile
While the herbicidal applications are well-documented, the safety profile of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine has also been a subject of investigation. Reports on related compounds indicate potential toxicity concerns, particularly with acute exposure scenarios leading to severe health outcomes . Understanding the toxicological implications is critical for safe agricultural practices and regulatory compliance.
Case Studies
A notable case study involved a severe poisoning incident linked to 2,4-dichlorophenoxyacetic acid, highlighting the need for careful handling and application of herbicides containing dichlorophenoxy groups . This underscores the importance of implementing safety measures and protective equipment during agricultural applications.
Mechanism of Action
The mechanism of action of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine with structurally related compounds, focusing on substituents, molecular properties, and reported applications:
Research and Development Considerations
- Toxicity and Safety : Chlorinated and fluorinated analogues may pose higher environmental persistence and bioaccumulation risks, necessitating rigorous ecotoxicity assessments .
Biological Activity
{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects on cellular processes, and implications in medicinal chemistry and toxicology.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a propoxy group and a dichlorophenoxy moiety. Its structure can be represented as follows:
The biological activity of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine is attributed to its interaction with various molecular targets. The dichlorophenoxy group likely interacts with enzymes and receptors, modulating their activity, which can lead to diverse biological responses .
Anticancer Activity
Recent studies have indicated that compounds similar to {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine exhibit significant anticancer properties. For instance, derivatives of phenyl methanamine have shown effective inhibition against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer types:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| A | PC-3 (Prostate) | 0.67 |
| B | HCT-116 (Colon) | 0.80 |
| C | ACHN (Renal) | 0.87 |
These findings suggest that the compound may possess similar anticancer properties due to structural similarities .
Toxicological Effects
The toxicological profile of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine has been investigated concerning its impact on mitochondrial function. A study revealed that exposure to related compounds affected mitochondrial membrane integrity and ATP levels in a concentration-dependent manner. Notably, the formulated products exhibited toxicity at lower concentrations compared to isolated compounds .
Study on Mitochondrial Function
A detailed examination of the toxicological effects on isolated rat liver mitochondria indicated that both isolated and formulated forms of 2,4-Dichlorophenoxyacetic acid impacted mitochondrial respiration and membrane potential significantly. The study found that formulated products were more toxic at lower concentrations, emphasizing the importance of formulation in assessing biological activity .
Antimicrobial Activity
Research into the antimicrobial properties of phenyl methanamine derivatives has shown promising results. Compounds were synthesized and tested against various microbial strains, demonstrating notable antimicrobial activity that supports further exploration into their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
